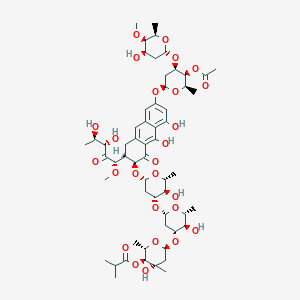

Olivomycin A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Olivomycin A is an olivomycin and a secondary alpha-hydroxy ketone. It has a role as an antimicrobial agent.

化学反应分析

Acylation Reactions

Acyl Groups and Cytotoxicity

-

The presence of acyl groups in the saccharide residues of olivomycin A derivatives is crucial for their cytotoxic potency .

-

The acyl residue at the 4-O-position in the A-sugar residue is involved in antibiotic-antibiotic interactions in (olivomycin)2Mg2+ dimers, while the O-acyl group in the E-olivomicose residue participates in the formation of (olivomycin)2Mg2+-DNA complexes .

Modification of the Aglycone Moiety

Modification at the 2'-keto Group

-

A chemical modification of olivomycin I (a related compound) at the 2'-keto group of the side chain of the aglycone moiety has been developed .

-

Reacting olivomycin I with carboxymethoxylamine hemihydrochloride yields 2'-carboxymethoxime-olivomycin I, a key intermediate for further modifications .

-

This intermediate can then react with different amines in the presence of benzotriazol-1-yl-oxy-trispyrrolidinophosphonium hexafluorophosphate to produce corresponding amides .

-

These modifications can lead to derivatives with varying antiproliferative and topoisomerase I (Topo-I)-poisoning activities .

Azo Coupling Reactions

Reaction with Aryl Diazonium Tetrafluoroborates

-

Olivomycin I undergoes azo coupling with aryl diazonium tetrafluoroborates, resulting in 5-aryldiazenyl-6-O-deglycosyl derivatives .

-

These novel compounds' structures have been confirmed using 1H NMR and mass spectrometry .

Hydrolysis Reactions

Selective Hydrolysis of E4-isobutyryl Group

-

Selective alkaline hydrolysis of the E4-O-isobutyryl group in olivomycins can be performed to create derivatives with different combinations of acyl residues in their sugar moieties .

Complex Formation

DNA Interaction

-

This compound forms complexes with GC-rich regions in the DNA minor groove, interfering with gene transcription .

-

The binding is specific to GC islands, and replacing G with A in GC tetrads can abrogate this compound binding .

-

Divalent cations, like magnesium, can be crucial for the binding of this compound to DNA, although some derivatives can bind without them .

-

This compound can inhibit RNA polymerase II (RNAPII) binding to DNA and inhibit reporter gene expression .

Impact on DNA Methylation

Inhibition of DNA Methylation

Binding Affinities and Kinetics

Discrimination Between G/C Binding Sites

-

This compound's cytotoxic potency is linked to its binding to the minor groove of G/C-rich DNA, disrupting replication and transcription .

-

The dissociation rate depends on the G/C context of the binding site .

-

The fastest dissociation was observed for binding sites with an SCGS pattern, while SGCS or SGGS sites exhibited significantly slower dissociation .

Illustrative Table

Concluding Remarks

This compound and its derivatives undergo various chemical reactions that modify their structure and biological activity. These reactions include acylation, modifications of the aglycone moiety, azo coupling, and hydrolysis. The resulting compounds exhibit altered DNA binding affinities, cytotoxic potency, and effects on gene transcription and DNA methylation. These modifications provide insights into structure-activity relationships and pave the way for developing new therapeutic agents.

属性

CAS 编号 |

6988-58-5 |

|---|---|

分子式 |

C58H84O26 |

分子量 |

1197.3 g/mol |

IUPAC 名称 |

[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S,3S)-6-[(2S,4R,5S,6R)-5-acetyloxy-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate |

InChI |

InChI=1S/C58H84O26/c1-22(2)57(69)84-56-28(8)77-43(21-58(56,10)70)81-37-18-41(73-24(4)48(37)65)80-36-19-42(74-25(5)47(36)64)83-55-33(54(72-12)51(68)46(63)23(3)59)15-31-13-30-14-32(16-34(61)44(30)49(66)45(31)50(55)67)79-40-20-38(53(27(7)76-40)78-29(9)60)82-39-17-35(62)52(71-11)26(6)75-39/h13-14,16,22-28,33,35-43,46-48,52-56,59,61-66,70H,15,17-21H2,1-12H3/t23-,24-,25-,26-,27-,28+,33+,35-,36-,37-,38-,39-,40+,41+,42+,43+,46+,47-,48-,52+,53+,54+,55+,56+,58+/m1/s1 |

InChI 键 |

OCOLTXUAPMAMPP-AJVJTBPOSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)O |

手性 SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2[C@@H](CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)O[C@H]5C[C@H]([C@H]([C@H](O5)C)OC(=O)C)O[C@@H]6C[C@H]([C@H]([C@H](O6)C)OC)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@H]([C@@H](O8)C)OC(=O)C(C)C)(C)O)O |

规范 SMILES |

CC1C(C(CC(O1)OC2C(CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)O |

同义词 |

olivomycin A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。